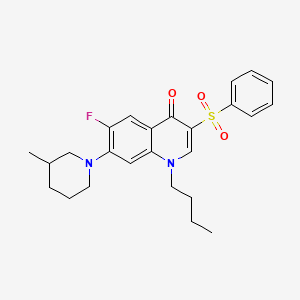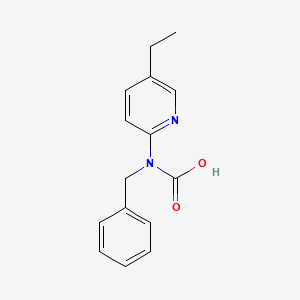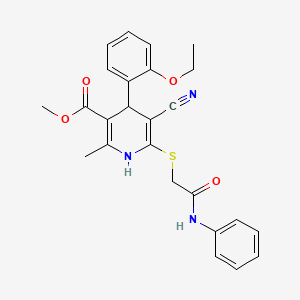
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as BFPQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BFPQ belongs to the quinolinone family and has been synthesized through various methods. The purpose of
Mécanisme D'action
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one acts by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that play a role in inflammation. This compound also inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound inhibits the replication of the influenza virus by targeting the viral polymerase.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects in vitro. In animal studies, this compound has been shown to reduce inflammation and inhibit the growth of tumors. This compound has also been shown to reduce the viral load in mice infected with the influenza virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments, including its high purity and yield, and its potential pharmacological properties. However, this compound has limitations, including its limited solubility in water, which may affect its bioavailability.
Orientations Futures
For the study of 1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one include further investigation of its potential pharmacological properties, including its anti-inflammatory, anti-cancer, and anti-viral effects. Future research may also focus on improving the solubility and bioavailability of this compound, as well as studying its pharmacokinetics and toxicity. In addition, this compound may be studied in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has been synthesized through various methods, including the reaction between 6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one and 1-butyl-3-(3-methylpiperidin-1-yl)urea in the presence of a base. Another method involves the reaction between 6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one and 1-butyl-3-amino-3-(3-methylpiperidin-1-yl)propan-2-ol in the presence of a base. These methods have resulted in the synthesis of this compound with high yields and purity.
Applications De Recherche Scientifique
1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinolin-4(1H)-one has been studied for its potential pharmacological properties, including its ability to act as an anti-inflammatory, anti-cancer, and anti-viral agent. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer and prostate cancer cells. In addition, this compound has been shown to inhibit the replication of the influenza virus.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-butyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-3-4-12-28-17-24(32(30,31)19-10-6-5-7-11-19)25(29)20-14-21(26)23(15-22(20)28)27-13-8-9-18(2)16-27/h5-7,10-11,14-15,17-18H,3-4,8-9,12-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVSQLFXUZAWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-cycloheptyl-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2947589.png)
![2-(ethylthio)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)benzamide](/img/structure/B2947591.png)



![1-(5,6-Dimethylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947597.png)
![methyl 2-[4-(4-chlorophenyl)-3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2947599.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea](/img/structure/B2947600.png)
![1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2947603.png)

![5-(Benzylsulfanyl)-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2947605.png)

![Tert-butyl 2-(6-chloropyridazine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2947610.png)
![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)
